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Compound of Interest

Methyl 1-
Compound Name: )
aminocyclobutanecarboxylate

Cat. No.: B112292

Methyl 1-aminocyclobutanecarboxylate: A
Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclobutanecarboxylate and its hydrochloride salt are synthetic amino acid
esters that hold potential as building blocks in medicinal chemistry and drug discovery. The
incorporation of the cyclobutane ring introduces conformational rigidity, a desirable feature in
the design of targeted therapeutics. This technical guide provides a detailed overview of the
chemical identifiers, physicochemical properties, synthesis protocols, and spectroscopic data
for Methyl 1-aminocyclobutanecarboxylate. It also explores its relevance in drug
development, drawing on the broader understanding of structurally related compounds.

Chemical Identifiers and Physicochemical
Properties

Methyl 1-aminocyclobutanecarboxylate is most commonly handled in its hydrochloride salt
form for improved stability and solubility. The chemical identifiers for both the free base and the
hydrochloride salt are crucial for accurate documentation and procurement.
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Chemical Identifiers
Methyl 1- Methyl 1-
Identifier aminocyclobutanecarboxyl aminocyclobutanecarboxyl
ate ate Hydrochloride
CAS Number 215597-35-6 92398-47-5[1]
methyl 1- methyl 1-aminocyclobutane-1-
IUPAC Name

aminocyclobutanecarboxylate

carboxylate;hydrochloride[1]

Molecular Formula

CsH11NO2

CeH12CINO2[1]

Molecular Weight 129.16 g/mol [2] 165.62 g/mol [1]
InChl=1S/C6H11NO2.CIH/c1-
InChl=1S/C6H11NO2/c1-9-
InChl 9-5(8)6(7)3-2-4-6;/h2-
6(8)5(7)3-2-4-5/h2-4,7H2,1H3
4,7H2,1H3;1H[1]
XWBSFYWZNUKOEY- LLCSDOKIBIMJINU-
InChlKey

UHFFFAOYSA-N[2]

UHFFFAOYSA-N[1]

Canonical SMILES

COC(=0)C1(CCCL)N

COC(=0)C1(CCC1)N.CI[1]

Physicochemical Properties

Experimentally determined physicochemical properties are essential for designing and

executing experiments. While comprehensive experimental data for this specific molecule is not

readily available in the public domain, computed properties and data from closely related

analogs provide valuable insights.
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Property Value Source

) ) Assumed based on related
Physical State Solid
compounds

203 °C (decomposes) for
Methyl 1-

Melting Point ) Data for cyclopentane analog
aminocyclopentanecarboxylate

hydrochloride[3]

Soluble in Methanol, Water for

- Methyl 1-
Solubility ) Data for cyclopropane analog
aminocyclopropanecarboxylate

hydrochloride[4]

pKa (Computed) Not available

LogP (Computed) Not available

Synthesis Protocols

The synthesis of Methyl 1-aminocyclobutanecarboxylate typically starts from the
corresponding amino acid, 1-aminocyclobutanecarboxylic acid. The following is a
representative two-step protocol for the synthesis of the free base, which can then be
converted to the hydrochloride salt.

Synthesis of Methyl 1-aminocyclobutanecarboxylate

This synthesis involves the protection of the amino group, followed by esterification of the
carboxylic acid and subsequent deprotection.

Materials:
» 1-Aminocyclobutanecarboxylic acid
e Sodium hydroxide (NaOH) solution (0.5M)

e 1,4-Dioxane
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 Di-tert-butyl dicarbonate (Bocz0)

o Ethyl ether

» Hydrochloric acid (HCI) (1M)

o Ethyl acetate

o Saturated sodium chloride (brine) solution

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

o Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in 0.5M sodium hydroxide
solution.[5]

 To this solution, add 1,4-dioxane and di-tert-butyl dicarbonate (1.5 equivalents).[5]

« Stir the reaction mixture for 15 hours at room temperature.[5]

o Extract the mixture with ethyl ether to remove any unreacted Boc20.[5]

 Acidify the aqueous phase to pH 4 with 1M hydrochloric acid.[5]

o Extract the product with ethyl acetate.[5]

o Combine the organic phases, wash with saturated sodium chloride solution, and dry over
anhydrous sodium sulfate.[5]

« Filter and concentrate the solution under reduced pressure to yield 1-(tert-
butoxycarbonylamino)cyclobutanecarboxylic acid.[5]

Materials:

o 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid

o Methanol (MeOH)
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o Concentrated sulfuric acid (H2SOa)

« Distilled water

o Saturated sodium bicarbonate (NaHCOs3) solution
o Ethyl acetate

o Saturated sodium chloride (brine) solution

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

o Dissolve 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (1 equivalent) in methanol
at 0°C.[5]

e Slowly add concentrated sulfuric acid.[5]
o Reflux the reaction mixture for 2 hours.[5]
e Remove the solvent under reduced pressure.[5]

o Dissolve the residue in distilled water and adjust the pH to 8-9 with saturated sodium
bicarbonate solution.[5]

o Extract the product with ethyl acetate.[5]

o Combine the organic phases, wash with distilled water and then with saturated sodium
chloride solution.[5]

e Dry the organic phase over anhydrous sodium sulfate.[5]

» Concentrate the solvent under reduced pressure to obtain Methyl 1-
aminocyclobutanecarboxylate as a white solid.[5]

General Workflow for Synthesis
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Step 1: N-Boc Protection

1-Aminocyclobutanecarboxylic acid

l

Dissolve in NaOH(aq) and Dioxane

l

Add Boc20

l

Reaction (15h, RT)

:

Workup (Extraction, Acidification)

:

N-Boc-1-aminocyclobutanecarboxylic acid

Step 2: Esterification & Deprotection

N-Boc-1-aminocyclobutanecarboxylic acid

:

Dissolve in MeOH, add H2SOa

:

Reflux (2h)

l

Workup (Neutralization, Extraction)

l

Methyl 1-aminocyclobutanecarboxylate

Click to download full resolution via product page

A high-level workflow for the synthesis of Methyl 1-aminocyclobutanecarboxylate.
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Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of
chemical compounds. Below are the expected characteristic signals for Methyl 1-
aminocyclobutanecarboxylate based on its structure and data from analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl ester
protons, the cyclobutane ring protons, and the amine protons.

e -OCHs (methyl ester): A singlet around 3.7 ppm.
e -CHz2- (cyclobutane ring): Multiplets in the range of 1.8-2.5 ppm.

e -NH2 (amine): A broad singlet which can appear over a wide range and is exchangeable with
D20.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within
the molecule.

C=0 (ester carbonyl): A signal in the range of 170-175 ppm.

-OCHs (methyl ester): A signal around 52 ppm.

Quaternary Carbon (C-NHz): A signal around 58-60 ppm.

-CH:z- (cyclobutane ring): Signals in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.
e N-H stretch (primary amine): Two bands in the region of 3300-3500 cm~1.

e C-H stretch (sp3): Bands just below 3000 cm~1.[6]
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e C=0 stretch (ester): A strong absorption band around 1730-1750 cm~1.[6]

e C-O stretch (ester): A band in the region of 1000-1300 cm~2.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

e Molecular lon (M*): For the free base, a peak at m/z = 129. For the hydrochloride salt, the
base peak would likely correspond to the free base.

e Fragmentation: Common fragmentation patterns would involve the loss of the
methoxycarbonyl group (-COOCHS3) or cleavage of the cyclobutane ring.

Role in Drug Discovery and Development

While specific biological activity data for Methyl 1-aminocyclobutanecarboxylate is limited in
publicly accessible literature, its structural features make it an interesting candidate for
medicinal chemistry programs. The introduction of a methyl group can significantly impact a
molecule's physicochemical and pharmacokinetic properties, a phenomenon often referred to
as the "magic methyl" effect.[7][8][9]

The "Magic Methyl" Effect

The strategic placement of a methyl group can influence:

e Potency and Selectivity: By filling hydrophobic pockets in a target protein, a methyl group
can enhance binding affinity and selectivity.[8]

o Metabolic Stability: Methyl groups can block sites of metabolism, thereby increasing the half-
life of a drug.[10]

» Conformational Rigidity: The cyclobutane ring already imparts a degree of conformational
constraint. The methyl ester can further influence the preferred conformation, which can be
crucial for receptor binding.
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 Solubility and Lipophilicity: The addition of a methyl group generally increases lipophilicity,
which can affect absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Logical Workflow for Lead Optimization

The decision to incorporate a moiety like Methyl 1-aminocyclobutanecarboxylate into a lead
compound would typically follow a structured optimization process.

e W e ————

Click to download full resolution via product page

A simplified logical workflow for incorporating the target moiety in lead optimization.

Conclusion

Methyl 1-aminocyclobutanecarboxylate represents a valuable, albeit under-characterized,
building block for drug discovery. Its rigid cyclobutane core and the presence of a methyl ester
group offer intriguing possibilities for modulating the properties of bioactive molecules. This
guide provides a foundational set of information to aid researchers in the synthesis,
characterization, and strategic application of this compound in the pursuit of novel therapeutics.
Further experimental validation of its physicochemical properties and a systematic evaluation of
its biological effects in various contexts are warranted to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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